molecular formula C10H19NO5 B010930 Boc-(S)-2-amino-3-ethoxypropionic acid CAS No. 104839-00-1

Boc-(S)-2-amino-3-ethoxypropionic acid

Cat. No. B010930
M. Wt: 233.26 g/mol
InChI Key: KNBDVSSESAKBJM-ZETCQYMHSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), illustrates the utility of Boc-protected intermediates in peptide synthesis. Boc-Oxyma is used as a coupling reagent in racemization-free esterification, thioesterification, and amidation reactions, highlighting the importance of Boc-protected compounds in synthetic strategies (Thalluri et al., 2013). Additionally, the synthesis of 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid further demonstrates the role of Boc-protected amino acids in generating glycopeptide mimics, showcasing the adaptability of Boc-protected intermediates in complex molecule synthesis (Carrasco et al., 2006).

Molecular Structure Analysis

Investigations into the molecular structure of Boc-protected compounds, such as the crystal structure analysis of a depsipeptide Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt, reveal the influence of Boc protection on the overall conformation of these molecules. This analysis indicates that Boc-protected peptides can adopt specific conformations, such as alpha-helical structures, in the solid state, which is critical for understanding their behavior in various chemical environments (Ohyama et al., 2001).

Chemical Reactions and Properties

The reactivity of Boc-protected amino acids, such as in the synthesis of α-aminoboronates via Rhodium-Catalyzed Enantioselective C(sp3)-H Borylation, showcases the versatility of these compounds in forming bonds with boron, enabling further functionalization and the creation of compounds with significant biomedical applications (Reyes et al., 2019).

Physical Properties Analysis

While specific studies on the physical properties of Boc-(S)-2-amino-3-ethoxypropionic acid itself were not directly identified, the general characteristics of Boc-protected amino acids suggest they have solubility profiles and stability conducive to synthetic applications, especially in peptide synthesis where selective deprotection and subsequent reactions are crucial.

Chemical Properties Analysis

The chemical properties of Boc-protected amino acids enable selective reactivity, as demonstrated by the efficient N-amination of amino acids using N-Boc-O-tosyl hydroxylamine. This reagent facilitates the transformation of amino acids into Boc-protected hydrazino derivatives, underscoring the chemical versatility provided by the Boc protecting group (Baburaj & Thambidurai, 2012).

Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

  • Catalysis and Environmental Benefits : N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate is efficiently catalyzed by H3PW12O40, providing an environmentally benign method. This process is crucial for generating N-Boc derivatives of amines, which are pivotal in peptide synthesis due to their resistance to racemization. The tert-butoxycarbonyl (Boc) group's stability against catalytic hydrogenation and resistance to basic and nucleophilic attacks make it an ideal protective group for multifunctional targets synthesis (Heydari et al., 2007).

Synthesis of Modified Peptides and Heterocyclic Derivatives

  • Electrophilic Amination : Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, synthesized via electrophilic amination using N-Boc-O-tosyl hydroxylamine, serve as intermediates for modified peptides and biologically active heterocyclic derivatives. This demonstrates the utility of Boc-(S)-2-amino-3-ethoxypropionic acid in synthesizing biologically significant compounds (Baburaj & Thambidurai, 2012).

Peptide Synthesis and Drug Delivery

  • Coupling Reagent for Racemization-Free Synthesis : Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) is highlighted for its efficacy as a coupling reagent in esterification, thioesterification, amidation reactions, and peptide synthesis without racemization. This showcases Boc-(S)-2-amino-3-ethoxypropionic acid's role in facilitating the synthesis of peptides and its potential in pharmaceutical applications (Thalluri et al., 2013).

pH-Responsive Materials for Biomedical Applications

  • pH-Responsive Self-Assembled Block Copolymers : The development of side-chain amino-acid-based pH-responsive self-assembled block copolymers, derived from natural chiral amino acids like l-phenylalanine and l-alanine, underscores the importance of Boc-protected amino acids in creating smart materials for drug delivery and gene transfer. These materials exhibit promising properties for biomedical therapy, illustrating the versatile applications of Boc-(S)-2-amino-3-ethoxypropionic acid in developing advanced drug delivery systems (Kumar et al., 2013).

Safety And Hazards


  • Handling : Use appropriate protective equipment (gloves, eyewear) when handling Boc-(S)-2-amino-3-ethoxypropionic acid.

  • Storage : Store in a cool, dry place away from direct sunlight.

  • Toxicity : While the compound itself is not highly toxic, follow standard safety protocols during synthesis and handling.


Future Directions

Research on Boc-(S)-2-amino-3-ethoxypropionic acid could explore:



  • Peptide Synthesis : Investigate its role in constructing bioactive peptides.

  • Drug Development : Assess its potential as a drug lead or prodrug.

  • Functionalization : Explore modifications of the ethoxypropionic acid side chain for specific applications.


properties

IUPAC Name

(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-5-15-6-7(8(12)13)11-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBDVSSESAKBJM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909243
Record name N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-ethoxypropanoic acid

CAS RN

104839-00-1
Record name N-[tert-Butoxy(hydroxy)methylidene]-O-ethylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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